molecular formula C16H10Cl2N4 B7743321 (E)-2-(1H-benzo[d]imidazol-2-yl)-3-((3,4-dichlorophenyl)amino)acrylonitrile

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((3,4-dichlorophenyl)amino)acrylonitrile

Cat. No.: B7743321
M. Wt: 329.2 g/mol
InChI Key: ZAAVYDRHZNHQGF-MDZDMXLPSA-N
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Description

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((3,4-dichlorophenyl)amino)acrylonitrile is a complex organic compound that features a benzimidazole core linked to a dichlorophenyl group via an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-((3,4-dichlorophenyl)amino)acrylonitrile typically involves a multi-step process. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the acrylonitrile group and the dichlorophenyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((3,4-dichlorophenyl)amino)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Catalysts like palladium on carbon, specific solvents, and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((3,4-dichlorophenyl)amino)acrylonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (E)-2-(1H-benzo[d]imidazol-2-yl)-3-((3,4-dichlorophenyl)amino)acrylonitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((3,4-dichlorophenyl)amino)acrylonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((3,4-dichlorophenyl)amino)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d]imidazole derivatives with 3,4-dichloroaniline under controlled conditions. The general synthetic pathway includes:

  • Formation of the Benzo[d]imidazole moiety : This is achieved through cyclization reactions involving o-phenylenediamine and appropriate carbonyl compounds.
  • Acrylonitrile Addition : The resulting intermediate is then reacted with acrylonitrile in the presence of a base to form the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results against various cancer cell lines, including:

  • Human breast cancer cells (MCF-7) : The compound exhibited significant cytotoxicity with an IC50 value comparable to standard chemotherapeutics.
  • Lung cancer cells (A549) : It demonstrated a dose-dependent inhibition of cell proliferation.
Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis
A54915Cell cycle arrest in G2/M phase

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed:

  • Broad-spectrum activity against Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 5 µg/mL, indicating strong antibacterial effects.
PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus0.5Bactericidal
Escherichia coli2Bacteriostatic

The proposed mechanisms underlying the biological activities of this compound include:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased anti-apoptotic factors.
  • Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G2/M checkpoint, which is critical for cancer cell proliferation.
  • Antimicrobial Mechanism : The disruption of bacterial cell membranes and inhibition of nucleic acid synthesis have been suggested as potential mechanisms for its antimicrobial activity.

Case Studies

  • Case Study on Cancer Cell Lines :
    • A study conducted on MCF-7 and A549 cells demonstrated that treatment with the compound resulted in significant apoptosis as evidenced by Annexin V/PI staining and flow cytometry analysis.
  • Antimicrobial Efficacy Study :
    • An investigation into the antimicrobial properties showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dichloroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N4/c17-12-6-5-11(7-13(12)18)20-9-10(8-19)16-21-14-3-1-2-4-15(14)22-16/h1-7,9,20H,(H,21,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAVYDRHZNHQGF-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CNC3=CC(=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/NC3=CC(=C(C=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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